1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
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Overview
Description
1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is a complex organic compound that features a carbazole moiety, a hydroxypropyl group, and a benzodiazol-2-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves multiple steps, starting with the preparation of the carbazole derivative. The carbazole moiety can be synthesized through methods such as the Buchwald-Hartwig amination or the Ullmann reaction, which involve the coupling of an aryl halide with an amine . The hydroxypropyl group is then introduced via a nucleophilic substitution reaction, followed by the formation of the benzodiazol-2-one ring through cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives with altered electronic properties.
Substitution: The carbazole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield a ketone, while nitration of the carbazole moiety can produce nitrocarbazole derivatives .
Scientific Research Applications
1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism by which 1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one exerts its effects involves interactions with various molecular targets. The carbazole moiety can interact with DNA and proteins, potentially leading to changes in cellular processes. The hydroxypropyl group can enhance the compound’s solubility and facilitate its transport across cell membranes .
Comparison with Similar Compounds
Similar Compounds
1-(9H-carbazol-9-yl)-3-(2,3-dimethylanilino)-2-propanol: Similar structure with an anilino group instead of the benzodiazol-2-one ring.
Poly[N-(3-(9H-carbazol-9-yl)propyl)-methacrylamide]: A polymeric derivative with similar functional groups.
3,3′-di(carbazol-9-yl)-5-cyano-1,1′-biphenyl: Contains two carbazole units attached to a biphenyl linker.
Uniqueness
1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is unique due to its combination of a carbazole moiety, a hydroxypropyl group, and a benzodiazol-2-one ring. This unique structure imparts distinct electronic and photophysical properties, making it valuable for various applications in organic electronics and medicinal chemistry .
Properties
Molecular Formula |
C23H21N3O2 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
1-(3-carbazol-9-yl-2-hydroxypropyl)-3-methylbenzimidazol-2-one |
InChI |
InChI=1S/C23H21N3O2/c1-24-21-12-6-7-13-22(21)26(23(24)28)15-16(27)14-25-19-10-4-2-8-17(19)18-9-3-5-11-20(18)25/h2-13,16,27H,14-15H2,1H3 |
InChI Key |
WRDXCPDZMJLDQH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=O)CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O |
Origin of Product |
United States |
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